![molecular formula C13H10Br2O B14738885 1-Bromo-2-[(2-bromophenoxy)methyl]benzene CAS No. 5310-54-3](/img/structure/B14738885.png)
1-Bromo-2-[(2-bromophenoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(2-bromophenoxy)methyl]benzene is an organic compound with the molecular formula C13H10Br2O. It is a brominated aromatic compound, which means it contains a benzene ring substituted with bromine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(2-bromophenoxy)methyl]benzene can be synthesized through several methods. One common method involves the bromination of 2-[(2-bromophenoxy)methyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-[(2-bromophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Products include brominated benzoic acids or quinones.
Reduction: Products include debrominated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-[(2-bromophenoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[(2-bromophenoxy)methyl]benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the bromine atoms are either added or removed, altering the electronic structure of the molecule and leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler brominated aromatic compound with a single bromine atom.
1-Bromo-2-methylbenzene: Contains a methyl group instead of the bromophenoxy group.
1-Bromo-2-isopropoxybenzene: Contains an isopropoxy group instead of the bromophenoxy group.
Uniqueness
1-Bromo-2-[(2-bromophenoxy)methyl]benzene is unique due to the presence of two bromine atoms and the bromophenoxy group, which provides distinct reactivity and applications compared to simpler brominated aromatic compounds.
Propiedades
Número CAS |
5310-54-3 |
|---|---|
Fórmula molecular |
C13H10Br2O |
Peso molecular |
342.02 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-bromophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 |
Clave InChI |
AHLSNIRYSJOEHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
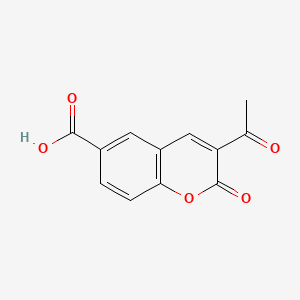
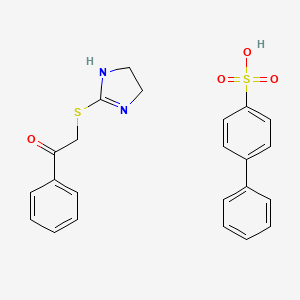
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
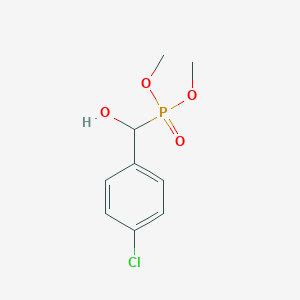
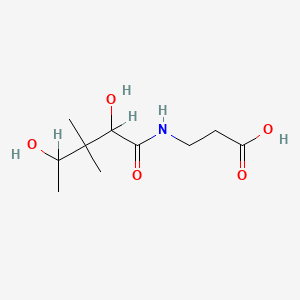

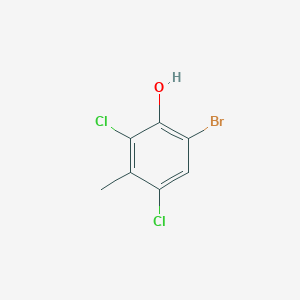
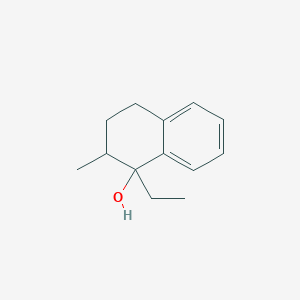
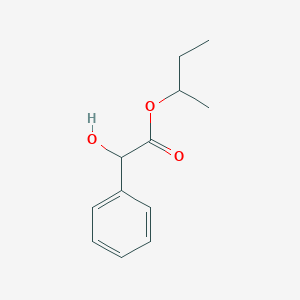

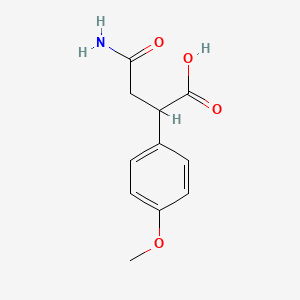
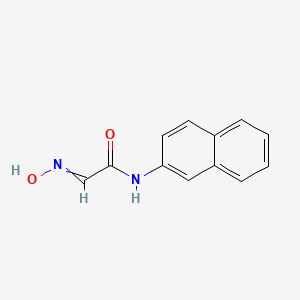
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
